Technical Guide: Structure, Properties, and Synthesis of Phenyl 3,5-Dinitrobenzoate
[1][2] Executive Summary Phenyl 3,5-dinitrobenzoate (CAS: 1523-20-2) is a crystalline ester derivative predominantly utilized in organic qualitative analysis for the characterization of phenol.[1][2] By converting liquid...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Phenyl 3,5-dinitrobenzoate (CAS: 1523-20-2) is a crystalline ester derivative predominantly utilized in organic qualitative analysis for the characterization of phenol.[1][2] By converting liquid or low-melting phenols into this high-melting crystalline solid, researchers can precisely identify the parent compound via melting point determination.[1][2]
This guide provides a rigorous analysis of its molecular architecture, physicochemical properties, and synthesis protocols, designed for researchers in organic synthesis and analytical chemistry.[1][2]
Molecular Architecture
The molecule consists of a phenyl group esterified with 3,5-dinitrobenzoic acid.[1][2] The electron-withdrawing nitro groups on the benzoate ring significantly influence its chemical reactivity and spectral properties, making the carbonyl carbon highly electrophilic during formation and the resulting ester stable.[1][2]
Structural Identifiers
Identifier System
Value
IUPAC Name
Phenyl 3,5-dinitrobenzoate
Molecular Formula
CAS Number
1523-20-2
SMILES
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[O-])[O-]
InChIKey
CMBSDXYRJXGTDO-UHFFFAOYSA-N
3D Conformation & Sterics[1][2]
Benzoate Moiety: The 3,5-dinitrobenzoate section is relatively planar due to conjugation between the aromatic ring, the nitro groups, and the carbonyl system.[1][2]
Ester Linkage: The C-O-C bond angle introduces a twist, preventing the two phenyl rings from being coplanar.[1][2] This reduces
- stacking interactions between the two rings within the same molecule but allows for favorable crystal packing, contributing to its high melting point.[1]
Physicochemical Profile
Molecular Weight Calculation
Precise molecular weight is critical for quantitative yield analysis.[1][2]
Element
Count
Atomic Mass ( g/mol )
Subtotal ( g/mol )
Carbon (C)
13
12.011
156.143
Hydrogen (H)
8
1.008
8.064
Nitrogen (N)
2
14.007
28.014
Oxygen (O)
6
15.999
95.994
Total MW
288.215 g/mol
Physical Properties[1][2]
Appearance: White to yellowish crystalline solid.[1][2]
Note: This sharp melting point is the primary diagnostic feature used to distinguish phenol (MP of derivative: 146°C) from other phenols (e.g., o-cresol derivative: 138°C).[1][2]
Solubility:
Insoluble: Water (due to lack of H-bonding donors and high lipophilicity).[1][2]
The standard synthesis involves the acylation of phenol with 3,5-dinitrobenzoyl chloride.[1] This method is preferred over direct Fischer esterification due to the low nucleophilicity of phenol.[1]
Reaction Mechanism
The base (typically NaOH or Pyridine) deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the acid chloride.[1]
Safety: 3,5-Dinitrobenzoyl chloride is corrosive and a lachrymator.[1][2] Perform in a fume hood.
Preparation: In a dry flask, dissolve 0.5 g of phenol in 5 mL of 10% NaOH solution. The solution should be clear (formation of sodium phenoxide).[1][2]
Addition: Add 1.0 g of 3,5-dinitrobenzoyl chloride.
Reaction: Stopper the flask and shake vigorously for 5–10 minutes.
Observation: The solid acid chloride will disappear, and a new solid (the ester) will precipitate.[1]
Chemistry: The vigorous shaking maximizes the interfacial surface area between the aqueous phenoxide phase and the solid/organic acid chloride phase.[1][2]
Isolation: Filter the solid precipitate using vacuum filtration.
Purification: Wash the solid with dilute
(to remove unreacted acid) and then with cold water.[1][2] Recrystallize from ethanol to obtain pure crystals for melting point determination.
Structural Characterization
To validate the identity of the synthesized compound, use the following spectral markers.
Interpretation: The 3,5-dinitrobenzoate protons are highly deshielded (shifted downfield >9 ppm) due to the anisotropic effect of the carbonyl and the strong electron-withdrawing nature of the two nitro groups.[1]
Qualitative Analysis: The primary use is the derivatization of unknown phenols.[1][2] The distinct melting point (146°C) serves as a "fingerprint" to identify phenol in a mixture.[1]
Chromatographic Standard: Used as a reference standard in HPLC analysis of nitro-aromatic compounds.[1][2]
Supramolecular Chemistry: The electron-deficient dinitro ring can form charge-transfer complexes with electron-rich aromatic systems (e.g., naphthalene, anthracene), useful in studying
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8765451, Phenyl 3,5-dinitrobenzoate.[1][2] Retrieved February 25, 2026 from [Link][1][2]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for derivative melting points).
Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds (8th Edition).[1][2] Wiley.[1][2] (Protocol for Schotten-Baumann derivatization).
Technical Guide: Solubility Profile and physicochemical Applications of Phenyl 3,5-Dinitrobenzoate
[1] Executive Summary Phenyl 3,5-dinitrobenzoate (PDNB) is a crystalline ester derivative typically synthesized to characterize phenols or as a -acceptor in charge-transfer complex studies.[1] Its solubility profile is g...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Phenyl 3,5-dinitrobenzoate (PDNB) is a crystalline ester derivative typically synthesized to characterize phenols or as a
-acceptor in charge-transfer complex studies.[1] Its solubility profile is governed by the competing interactions of the electron-deficient dinitro-aromatic ring and the lipophilic phenyl ester linkage.
This guide provides a definitive technical analysis of PDNB’s solubility thermodynamics, offering researchers a validated framework for solvent selection during synthesis, purification (recrystallization), and spectroscopic application.[1]
Physicochemical Characterization
Understanding the solubility of PDNB requires an analysis of its molecular architecture. The molecule consists of two distinct aromatic systems linked by an ester bond.
High lattice energy requires thermal input (heating) for dissolution in protic solvents (e.g., Ethanol).[1]
Electronic Nature
Strong -Acid
The 3,5-dinitro substitution creates an electron-deficient ring, promoting solubility in electron-rich solvents (e.g., Acetone, Pyridine) via charge-transfer interactions.[1]
Hydrolytic Stability
Base-Labile
Critical Warning: Insoluble in water, but rapidly hydrolyzes in aqueous alkali to form soluble 3,5-dinitrobenzoate salts.[1]
Solubility Thermodynamics & Solvent Selection
The solubility of PDNB does not follow a simple "like dissolves like" linearity due to its specific
-stacking capabilities.[1] The following classification validates solvent compatibility for specific experimental phases.
Empirical Solubility Tiers
Data derived from standard synthetic workups and recrystallization protocols.
Solubility Logic: The reaction is performed in aqueous NaOH (if phenol is acidic enough) or Pyridine.[1] PDNB precipitates because it lacks the ionic character of the starting phenoxide or benzoate salts.
Step-by-Step:
Dissolve 0.5 g of phenol in 5 mL of 10% NaOH (or 2 mL dry pyridine).
Add 1.0 g of 3,5-dinitrobenzoyl chloride.
Critical Step: Shake vigorously for 10 minutes. The mixture may warm slightly (exothermic).[1]
Observation: A solid precipitate (PDNB) forms as the ester is generated.[1]
Workup: Filter the solid.[1][2][3] Wash with cold water (removes salts) and cold 2%
This is the gold standard for verifying the identity of the compound. The sharp melting point (146°C) is only achievable if the correct solvent system is used to remove impurities.[1]
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]
Rationale: PDNB has a steep solubility curve in ethanol (low at 20°C, high at 78°C).[1]
Workflow:
Place crude PDNB in a flask with a boiling chip.
Add minimum amount of hot Ethanol (~70°C) dropwise.
Heat on a steam bath until dissolved. Do not boil excessively to avoid transesterification.
Filtration: If insoluble particles remain, filter hot.[1]
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed, then place in an ice bath.
Harvest: Filter crystals and wash with ice-cold ethanol.
Visualization: Synthesis & Purification Workflow
Figure 2: Operational workflow for the synthesis and purification of PDNB, highlighting phase changes.
Advanced Applications: Charge-Transfer Complexes
A unique solubility characteristic of PDNB is its ability to form deeply colored Charge-Transfer (CT) complexes.[1]
Mechanism: The electron-deficient dinitro ring acts as a
Solubility Implication: When dissolved in Acetone or DMSO and treated with a base (or an electron-rich amine), the solution turns deep red/purple.[1]
Janovsky Reaction: In the presence of acetone and strong base (KOH), PDNB forms a Meisenheimer complex (sigma-complex), which is highly soluble in polar aprotic solvents but unstable in water.[1]
Diagnostic Test:
Dissolve ~10 mg PDNB in 1 mL Acetone.
Add 1 drop of 5% NaOH.
Result: Immediate deep purple coloration confirms the presence of the dinitro-aromatic moiety.[1]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for derivative melting points and recrystallization protocols).
Shriner, R. L., et al. The Systematic Identification of Organic Compounds. 8th Edition.[1] Wiley, 2003.[1] (Authoritative source on solubility classification and derivative preparation).
PubChem. Phenyl 3,5-dinitrobenzoate - Compound Summary. National Library of Medicine.[1] [1]
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd Edition.[1] Wiley-VCH, 2003.[1] (Theoretical grounding for solvatochromism and charge-transfer complex solubility).
A Technical Guide to the Distinctions Between Phenyl and Alkyl 3,5-Dinitrobenzoates for Analytical and Synthetic Applications
In the fields of analytical and synthetic chemistry, the derivatization of alcohols and phenols is a cornerstone technique for their identification and characterization. Among the various reagents employed, 3,5-dinitrobe...
Author: BenchChem Technical Support Team. Date: February 2026
In the fields of analytical and synthetic chemistry, the derivatization of alcohols and phenols is a cornerstone technique for their identification and characterization. Among the various reagents employed, 3,5-dinitrobenzoyl chloride stands out for its ability to convert liquid or low-melting point alcohols and phenols into solid, crystalline esters with sharp, well-defined melting points.[1][2] This guide provides an in-depth technical examination of the structural, synthetic, and analytical differences between two classes of these derivatives: alkyl 3,5-dinitrobenzoates and phenyl 3,5-dinitrobenzoates. Understanding these distinctions is critical for researchers in drug development and quality control, enabling the selection of appropriate analytical strategies and the confident identification of hydroxyl-containing compounds.
The Core Structural Divergence: Phenyl vs. Alkyl Moieties
The fundamental difference between these two classes of derivatives lies in the nature of the group (R) attached to the ester's oxygen atom. In alkyl 3,5-dinitrobenzoates, the R group is an alkyl chain (e.g., ethyl, isopropyl, tert-butyl), which is aliphatic and features sp³-hybridized carbons. In contrast, phenyl 3,5-dinitrobenzoates possess a phenyl group, an aromatic ring of sp²-hybridized carbons, directly attached to the ester oxygen. This seemingly simple substitution has profound implications for the molecule's electronic properties, stereochemistry, and intermolecular interactions.
Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion.[3][4] This difference in acidity can influence the reactivity of the parent alcohol or phenol during the derivatization reaction.
Caption: Core structural differences between alkyl and phenyl 3,5-dinitrobenzoates.
Synthesis and Mechanistic Considerations
The standard synthesis of both derivative types involves the esterification of an alcohol or phenol with 3,5-dinitrobenzoyl chloride. The reaction is a nucleophilic acyl substitution. Conventionally, this is performed by reacting the alcohol with 3,5-dinitrobenzoyl chloride, which is often prepared from 3,5-dinitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]
The mechanism hinges on the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acid chloride. The presence of a base, typically pyridine, is crucial. Pyridine serves two roles: it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation.[6]
While the general mechanism is the same, the kinetics can differ. Aliphatic alcohols are generally good nucleophiles. Phenols, while their oxygen is also nucleophilic, have a lone pair of electrons delocalized into the aromatic ring, which can slightly reduce their nucleophilicity compared to a primary alcohol. However, the increased acidity of phenols means they are more readily deprotonated by the pyridine base, which can enhance their reactivity in this context.
Standard Experimental Protocol: Preparation of a 3,5-Dinitrobenzoate Derivative
This protocol is a self-validating system, yielding a crystalline product whose melting point serves as a primary check on identity and purity.
Reagents & Safety:
3,5-Dinitrobenzoyl chloride: Lachrymatory and moisture-sensitive. Handle in a fume hood.[2]
Pyridine: Toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood.[2]
Unknown Alcohol/Phenol
5% Sodium Bicarbonate Solution
Ethanol (for recrystallization)
Procedure:
In a dry test tube, dissolve approximately 0.2 g of 3,5-dinitrobenzoyl chloride in 2 mL of dry pyridine.
Add 0.1 mL of the unknown alcohol or phenol to the solution.
If no reaction is immediately apparent (precipitate formation), gently warm the mixture in a water bath at 50-60°C for 10-15 minutes. Tertiary alcohols may require slightly longer reaction times.[7]
Cool the reaction mixture and slowly pour it into 10 mL of cold water.
Stir the mixture until a solid precipitate forms. If an oil forms, scratching the side of the flask with a glass rod may induce crystallization.
Collect the solid product by vacuum filtration and wash it with 5 mL of 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
Wash the product with cold water until the filtrate is neutral.
Recrystallize the crude product from a minimal amount of hot ethanol.
Collect the purified crystals by vacuum filtration, allow them to air dry, and determine their melting point.
Physicochemical and Spectroscopic Characterization
The introduction of either an alkyl or a phenyl group imparts distinct properties to the resulting ester, which are invaluable for characterization.
Melting Points and Crystallinity
One of the primary reasons for creating these derivatives is to obtain a solid with a sharp melting point for identification.[1] Phenyl 3,5-dinitrobenzoates tend to have higher melting points than their alkyl counterparts of similar molecular weight. This is due to the rigid, planar structure of the phenyl group, which allows for more efficient crystal packing and stronger intermolecular π-π stacking interactions between the aromatic rings. Derivatives of 3,5-dinitrobenzoic acid are often preferred over those from 4-nitrobenzoic acid because they typically yield higher melting points, which can be more accurately determined.[1]
Infrared (IR) Spectroscopy:
Both classes of compounds will exhibit characteristic strong absorptions for the C=O stretch of the ester (around 1720-1750 cm⁻¹) and the symmetric and asymmetric stretches of the nitro groups (around 1540 cm⁻¹ and 1340 cm⁻¹).[8][9]
Phenyl 3,5-Dinitrobenzoates: Will show additional peaks characteristic of the aromatic ring from the phenol portion, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.[10]
Alkyl 3,5-Dinitrobenzoates: Will display strong C-H stretching absorptions from the alkyl group in the 2850-2960 cm⁻¹ range.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
The ¹H NMR spectrum provides a clear distinction.
Common Signals: Both will show signals for the aromatic protons of the 3,5-dinitrobenzoate ring. The two protons at the C2 and C6 positions typically appear as a doublet, and the proton at the C4 position appears as a triplet further downfield.
Distinguishing Signals:
Phenyl Derivatives: Will exhibit signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the phenyl ring derived from the phenol.
Alkyl Derivatives: Will show signals in the aliphatic region (typically 0.5-4.5 ppm). The chemical shift and splitting pattern of these signals are diagnostic for the specific alkyl group present (e.g., a triplet and a quartet for an ethyl group).
Applications in Analytical Chemistry
The primary analytical application for these derivatives is in chromatography, where their properties are leveraged for separation and detection.
High-Performance Liquid Chromatography (HPLC)
The 3,5-dinitrobenzoyl moiety is a strong chromophore, meaning it absorbs ultraviolet (UV) light very effectively. This makes the derivatives highly suitable for HPLC with UV detection, a common and robust setup in analytical laboratories.[11][12]
Retention Behavior: In reversed-phase HPLC (the most common mode), separation is based on polarity.
Phenyl 3,5-dinitrobenzoates are generally more nonpolar than their short-chain alkyl counterparts due to the additional aromatic ring. This leads to stronger interactions with the nonpolar stationary phase (e.g., C18) and thus longer retention times.
For alkyl 3,5-dinitrobenzoates , as the length of the alkyl chain increases, the nonpolarity increases, leading to progressively longer retention times.
Gas Chromatography (GC)
While HPLC is more common, GC can also be used for the analysis of these derivatives, particularly for more volatile, lower-molecular-weight alcohols.[13] The derivatives' increased molecular weight and polarity compared to the parent alcohols make them less volatile, but they are often stable enough for GC analysis. The choice between phenyl and alkyl derivatives in GC would depend on the desired volatility and the specific stationary phase used for separation.[14]
Caption: General workflow for the derivatization and analysis of alcohols/phenols.
Conclusion
The choice to form an alkyl or a phenyl 3,5-dinitrobenzoate derivative is dictated by the starting material—an alcohol or a phenol, respectively. While synthesized by a similar mechanism, the resulting esters exhibit significant differences in their physicochemical properties and analytical behavior. Phenyl derivatives are typically higher melting and more retentive in reversed-phase HPLC due to the properties of the aromatic ring. Alkyl derivatives provide a systematic way to identify aliphatic alcohols, with their properties varying predictably with the nature of the alkyl chain. For the research scientist, a thorough understanding of these distinctions is paramount for the successful identification of unknown hydroxyl-containing compounds, the validation of synthetic products, and the development of robust analytical methods.
References
Domoff, A. (1932). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. University of Southern California. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550467, 3,5-Dinitrobenzoate. Retrieved from [Link]
Galetto, W. G., Kepner, R. E., & Webb, A. D. (1966). Gas Chromatographic Analysis of Some Alcohol 3,5-Dinitrobenzoates with Application to Analysis of Acetals. Analytical Chemistry, 38(2), 34-35. [Link]
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
University of Colorado, Boulder. (n.d.). Identification of an Unknown: Alcohol, Aldehyde or Ketone?. Retrieved from [Link]
NIST. (n.d.). octyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. [Link]
Ball, D. W. (1990). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Journal of Chemical Education, 67(4), 343. [Link]
ResearchGate. (n.d.). IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8765451, Phenyl 3,5-dinitrobenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
SciELO. (2010). IR, Raman and SERS spectra of 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzene carboxylic acid. Journal of the Chilean Chemical Society. [Link]
Maqsad. (n.d.). Alcohols and Phenols | Properties, Reactivity, and Differences. Retrieved from [Link]
Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. Wright Air Development Division. [Link]
FULIR. (2007). Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel Chiral Stationary Phases. Retrieved from [Link]
Google Patents. (2020).
Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]
LibreTexts Chemistry. (2024). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]
Torres, A. G., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1487-1492. [Link]
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
ResearchGate. (2022). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate. Retrieved from [Link]
Application Note: Synthesis of Phenyl 3,5-Dinitrobenzoate from Phenol
[1] Executive Summary The synthesis of phenyl 3,5-dinitrobenzoate is a cornerstone derivatization technique used to characterize phenols and alcohols. While modern spectroscopy (NMR, MS) has superseded melting point dete...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The synthesis of phenyl 3,5-dinitrobenzoate is a cornerstone derivatization technique used to characterize phenols and alcohols. While modern spectroscopy (NMR, MS) has superseded melting point determination for primary identification, this reaction remains critical in three areas:
Crystallinity Engineering: Converting oils or low-melting phenols into sharply melting, crystalline solids for purification.[1]
Pro-drug Scaffolding: The 3,5-dinitrobenzoate moiety serves as a robust protecting group or pro-drug scaffold due to its steric bulk and electronic properties.[1]
Educational & QC Benchmarking: It remains a standard for validating nucleophilic acyl substitution workflows.[1]
This guide presents two validated protocols: the High-Fidelity Pyridine Method (recommended for research and high-value substrates) and the Rapid Schotten-Baumann Method (suitable for qualitative identification).[1]
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
The Mechanistic Logic
The transformation is a Nucleophilic Acyl Substitution .[2] Phenol, being a weak nucleophile, requires activation or a highly reactive electrophile.[1] We utilize 3,5-dinitrobenzoyl chloride due to the strong electron-withdrawing effect of the two nitro groups, which significantly increases the electrophilicity of the carbonyl carbon.
Key Reaction Variables:
Leaving Group Ability: Chloride is an excellent leaving group, driving the forward reaction.[1]
Base Catalysis:
Pyridine (Method A): Acts as both a solvent and a nucleophilic catalyst (forming an acyl-pyridinium intermediate) and a base to scavenge the HCl byproduct.
Hydroxide (Method B): Converts phenol to the more nucleophilic phenoxide ion (
Dissolve: In a 50 mL Erlenmeyer flask, dissolve phenol in the 5% NaOH solution. The solution must be alkaline.[6]
Reaction: Add the acid chloride. Stopper the flask securely.
Agitation: Shake vigorously for 5–10 minutes. Release pressure periodically.[1]
Mechanism:[7][8][9][10][2][5] The biphasic system requires vigorous mixing to bring the phenoxide (aqueous) into contact with the acid chloride (organic/solid).
Workup: Check pH; if acidic, add more NaOH to ensure phenol is deprotonated and acid byproduct is neutralized.[1] Filter the resulting solid and wash with water.[7]
Purification & Quality Control
Recrystallization Protocol
The crude product often contains traces of 3,5-dinitrobenzoic acid (formed by hydrolysis).[1]
Application Note: Optimization of Solvent Systems for the Recrystallization of Phenyl 3,5-Dinitrobenzoate
Abstract & Scope The derivatization of phenols into 3,5-dinitrobenzoates is a cornerstone technique in qualitative organic analysis and intermediate synthesis. However, the reliability of this characterization hinges ent...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The derivatization of phenols into 3,5-dinitrobenzoates is a cornerstone technique in qualitative organic analysis and intermediate synthesis. However, the reliability of this characterization hinges entirely on the purity of the isolated ester. This application note defines the optimal solvent systems for recrystallizing phenyl 3,5-dinitrobenzoate , focusing on the thermodynamic solubility differentials required to separate the target ester from its primary contaminants: unreacted phenol and hydrolyzed 3,5-dinitrobenzoic acid.
Physicochemical Context
Phenyl 3,5-dinitrobenzoate (
) presents a unique solubility profile due to the conflicting nature of its moieties:
The Phenyl Group: Lipophilic and aromatic, driving solubility in non-polar organic solvents.
The Dinitrobenzoate Moiety: Highly polar and electron-deficient, increasing affinity for polar protic solvents like ethanol.
The Purification Challenge:
The synthesis of this ester typically involves the reaction of phenol with 3,5-dinitrobenzoyl chloride.[1] Consequently, the crude product often contains:
3,5-Dinitrobenzoic acid: Formed via hydrolysis of the acid chloride (highly soluble in hot ethanol, moderately soluble in cold).
Unreacted Phenol: (Soluble in ethanol).
Inorganic Salts: (Insoluble in organic solvents).
The objective is to select a solvent that maximizes the solubility gradient (
) of the ester between boiling and freezing points while maintaining high solubility for the impurities at low temperatures.
Solvent Selection Strategy
Based on empirical data and standard solubility parameters, Ethanol (95%) is the primary solvent of choice, with Acetone-Ethanol mixtures serving as a secondary system for difficult-to-dissolve batches.
Table 1: Solvent Performance Matrix
Solvent System
Polarity Index
Dissolution Power (Hot)
Selectivity (Impurity Removal)
Recommendation
Ethanol (95%)
5.2
High
Excellent
Primary Choice. Best balance of yield and purity.
Ethanol-Water (1:1)
>6.0
Moderate
Good
Use only if yield in 95% EtOH is <40%. Risk of "oiling out."[2]
Acetone
5.1
Very High
Poor
Too soluble; product will not crystallize upon cooling.
Acetone-Ethanol (1:1)
~5.1
High
Moderate
Use for substituted, highly lipophilic phenols.
Toluene
2.4
Moderate
Low
Poor removal of polar nitro-acid impurities.
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the appropriate solvent based on the behavior of the crude solid.
Figure 1: Decision tree for solvent selection during the purification of dinitrobenzoate derivatives.
Detailed Experimental Protocol
Target Melting Point: 146–147°C
Standard Yield: 60–80%
Phase A: Pre-Treatment (Crucial for Purity)
Before recrystallization, remove the bulk of the acidic byproducts.
Dissolve the crude residue in minimal diethyl ether or ethyl acetate.
Wash vigorously with 5% Sodium Bicarbonate (
) solution. This converts the 3,5-dinitrobenzoic acid impurity into its water-soluble sodium salt.
Wash with water, dry the organic layer over anhydrous
, and evaporate the solvent.
Proceed to recrystallization with the resulting solid.
Phase B: Recrystallization Workflow
Dissolution:
Place the pre-treated solid in a clean Erlenmeyer flask.
Add Ethanol (95%) roughly 3-5 mL per gram of solid.
Heat on a steam bath or hot plate (set to ~85°C) with constant agitation.
Note: If the solid does not dissolve, add more ethanol in 1 mL increments. If it still resists, switch to the Acetone-Ethanol system described in Table 1.
Hot Filtration (Optional but Recommended):
If the solution is cloudy (indicating dust or inorganic salts), filter the hot solution through a fluted filter paper into a pre-warmed flask.
Crystallization:
Remove the flask from heat.
Critical Step: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.
Once at room temperature, place the flask in an ice-water bath (0–4°C) for 15 minutes to maximize yield.
Isolation:
Collect the crystals via vacuum filtration using a Buchner funnel.
Wash the filter cake with 1–2 mL of ice-cold ethanol . Do not use large volumes of wash solvent, as the ester is slightly soluble even in cold ethanol.
Drying:
Air dry on the filter paper for 10 minutes.
Dry in a desiccator or oven at 50°C (well below the MP of 146°C) for 1 hour.
Process Diagram
Figure 2: Step-by-step workflow for the recrystallization of phenyl 3,5-dinitrobenzoate.
Troubleshooting & Quality Control
Common Failure Modes
Symptom
Root Cause
Corrective Action
Oiling Out
Solution cooled too fast or solvent is too polar (too much water).
Reheat to dissolve. Add a small amount of ethanol.[3] Scratch the glass with a rod to induce nucleation during slow cooling.
Low Yield
Too much solvent used during dissolution.
Evaporate 50% of the solvent and repeat cooling. Alternatively, add water dropwise to the hot solution until barely cloudy, then cool.
Melting Point: The pure ester should melt sharply between 146°C and 147°C .
TLC Analysis: Run on Silica Gel 60 plates using Toluene:Ethyl Acetate (9:1). The ester will have a high Rf (~0.7-0.8), while any remaining acid will stay near the baseline.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for preparation and purification of dinitrobenzoates).
Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (2004). The Systematic Identification of Organic Compounds (8th ed.). Wiley. (Definitive guide on derivative melting points).
Reichstein, T. (1926). "3,5-Dinitrobenzoates and their 1-naphthylamine addition compounds." Helvetica Chimica Acta, 9, 799.[4] (Historical foundation of the method).
National Institute of Standards and Technology (NIST). "Phenyl 3,5-dinitrobenzoate Properties." NIST Chemistry WebBook. (Verification of physical constants).[5][6]
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Benzoate Derivatives
Introduction: A Paradigm Shift in Benzoate Synthesis Benzoate derivatives are a cornerstone of the chemical industry, with wide-ranging applications as pharmaceuticals, fragrances, food preservatives, and polymer precurs...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in Benzoate Synthesis
Benzoate derivatives are a cornerstone of the chemical industry, with wide-ranging applications as pharmaceuticals, fragrances, food preservatives, and polymer precursors. Traditionally, their synthesis has often relied on methods like the Fischer-Speier esterification, which, while effective, frequently involves harsh acid catalysts, high temperatures, and the generation of significant waste streams.[1] The imperative of green chemistry—a framework developed by Paul Anastas and John Warner—challenges us to redesign these chemical processes to be safer, more energy-efficient, and environmentally benign.[2]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern, green methodologies for preparing benzoate derivatives. We move beyond simply listing steps to explain the causality behind experimental choices, offering field-proven insights into techniques that minimize environmental impact while maximizing efficiency and yield. The protocols described herein are designed to be robust and self-validating, grounded in authoritative and verifiable scientific literature.
Core Methodologies & Protocols
Microwave-Assisted Organic Synthesis (MAOS): Efficiency Through Targeted Energy
Expertise & Experience: Conventional heating relies on conduction and convection, which is often slow and energy-intensive. Microwave irradiation, in contrast, directly heats the reaction mixture through the agitation of polar molecules, leading to rapid and uniform temperature increases.[3] This targeted energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to minutes and enabling solvent-free conditions, a key goal in green chemistry.[3][4][5]
Trustworthiness: The primary advantage of MAOS is the significant reduction in energy consumption and the potential to eliminate volatile organic solvents (VOCs).[3][5] Many reactions can be run "neat" (solvent-free), which simplifies workup and purification, further reducing the environmental footprint.
This protocol is adapted from a procedure utilizing a dual-role Brønsted acidic ionic liquid (BAIL) which acts as both a catalyst and a solvent medium under microwave irradiation.[6][7]
Microwave reactor with temperature and pressure sensors
Rotary evaporator
Separatory funnel
Diethyl ether
Step-by-Step Procedure:
In a 10 mL microwave reaction vessel, combine benzoic acid (1.0 mmol), the desired alcohol (1.1 mmol), and the Brønsted acidic ionic liquid (0.5 mmol).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a controlled temperature of 80–120°C for 10–15 minutes.[6] Monitor the reaction progress via Thin Layer Chromatography (TLC).
After completion, allow the vessel to cool to room temperature.
Add 15 mL of diethyl ether to the reaction mixture and transfer to a separatory funnel.
The ionic liquid will form a separate, denser layer. Separate the upper ether layer containing the ester product.
Wash the ether layer with a 5% sodium bicarbonate solution (2 x 10 mL) to remove any unreacted benzoic acid, followed by a brine wash (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure benzoate ester.
The ionic liquid can be recovered, washed with diethyl ether, dried under vacuum, and reused for subsequent reactions without significant loss of activity.[6][7]
Caption: Workflow for microwave-assisted benzoate synthesis.
Biocatalysis: Precision and Mild Conditions with Enzymes
Expertise & Experience: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, epitomizing the principles of green chemistry. Lipases are commonly used in a "reverse hydrolysis" mode for ester synthesis.[8] More recently, other enzymes like the amide ligase ClxA have been shown to effectively catalyze the formation of phenyl benzoate esters directly from phenols and benzoic acids in an aqueous medium, a reaction rarely performed by traditional lipases.[8][9]
Trustworthiness: Biocatalytic methods operate at or near ambient temperature and pressure, drastically reducing energy demand. The use of water as a solvent eliminates the need for hazardous organic solvents. Furthermore, immobilizing the enzyme allows for easy recovery and reuse, enhancing the economic viability and sustainability of the process.[10]
This protocol describes a solvent-free transesterification reaction, a highly efficient enzymatic pathway.[10]
Materials:
Methyl benzoate (acyl donor)
Benzyl alcohol
Immobilized lipase (e.g., Novozym 435)
Thermostatically controlled shaker or stirred reactor
Vacuum filtration setup
Rotary evaporator
Step-by-Step Procedure:
To a 50 mL round-bottom flask, add methyl benzoate (10 mmol) and benzyl alcohol (12 mmol, 1.2 equivalents).
Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates).
Place the flask in a thermostatically controlled shaker set to 50-60°C and 200 rpm. The reaction is solvent-free.
Allow the reaction to proceed for 24-48 hours. Monitor conversion by taking small aliquots and analyzing via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, add 20 mL of a suitable solvent (e.g., ethanol) to dilute the mixture.
Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
Remove the solvent and the methanol byproduct from the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl benzoate.
Further purification, if necessary, can be achieved by vacuum distillation.
Caption: Key components in lipase-catalyzed transesterification.
Mechanochemistry: Solvent-Free Synthesis via Mechanical Force
Expertise & Experience: Mechanochemistry utilizes mechanical energy, typically from ball-milling, to induce chemical reactions in the absence of solvents.[11] This high-speed grinding technique facilitates reactions between solid reactants, avoids the use of harmful solvents, and often leads to shorter reaction times and different reactivity compared to solution-based methods.[11][12]
Trustworthiness: The primary green advantage is the complete elimination of bulk solvents, leading to a dramatic reduction in waste (high atom economy and low E-Factor).[12] The procedure is often simple, energy-efficient, and can be performed at room temperature.[11]
This protocol is based on a novel, solvent-free ball-milling strategy.[11]
Materials:
Benzoic acid
Phenol or alcohol (e.g., p-cresol)
Iodine (I₂)
Potassium hypophosphite (KH₂PO₂)
High-speed ball mill with stainless steel or zirconia grinding jars and balls
Silica gel for column chromatography
Ethyl acetate and hexane (for chromatography)
Step-by-Step Procedure:
Place benzoic acid (0.5 mmol), the phenol/alcohol (0.75 mmol), iodine (I₂, 0.75 mmol), and potassium hypophosphite (KH₂PO₂, 1.0 mmol) into a 10 mL stainless steel grinding jar containing two stainless steel balls (7 mm diameter).
Seal the jar and place it in the high-speed ball mill.
Mill the mixture at room temperature for 20-30 minutes at a frequency of 30 Hz.
After milling, open the jar and dissolve the solid mixture in 15 mL of ethyl acetate.
Filter the mixture to remove any inorganic solids.
Wash the filtrate with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove residual iodine, followed by a brine wash.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester. For the reaction with p-cresol, this method can yield p-tolyl benzoate in high yields (approx. 87%).[11]
Comparative Data of Green Methodologies
The following table summarizes key quantitative data for the described green synthesis methods, allowing for easy comparison.
Methodology
Typical Substrates
Catalyst/Reagent
Solvent
Temp. (°C)
Time
Yield (%)
Key Green Advantage
Reference
Microwave-Assisted
Benzoic Acid + Alcohols
Brønsted Acidic Ionic Liquid
Solvent-Free
80–120
10–15 min
77–99
Drastic reduction in reaction time and energy use.
The adoption of green chemistry principles is not merely an ethical choice but a driver of innovation in the synthesis of benzoate derivatives. Methodologies such as microwave-assisted synthesis, biocatalysis, and mechanochemistry offer profound advantages over traditional routes by reducing reaction times, minimizing energy consumption, eliminating hazardous solvents, and improving overall process safety and efficiency.[3][11][16] The use of recyclable catalysts, whether they are ionic liquids, immobilized enzymes, or solid-supported acids, further enhances sustainability by closing the loop on material usage.[6][10][15]
For researchers and professionals in drug development, these green techniques provide a powerful toolkit to design more sustainable and economically viable synthetic pathways. The future of benzoate synthesis will likely see a greater integration of these methods, the discovery of novel biocatalysts with broader substrate scopes, and the development of continuous flow processes that combine efficiency with minimal environmental impact.
References
Title: Phase Transfer Catalytic Activity of Immobilized Dibenzo-18-Crown-6 for Butyl Benzoate Synthesis
Source: Google Patents
URL
Title: Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC
Source: National Center for Biotechnology Information
URL
Title: Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA
Source: Nature
URL
Title: Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation
Source: Amazon S3
URL
Title: A Study on Microwave Preparation and Stability of Some Organic Reagent Derivatives of 2- (2,3 Dimethyl Phenylamino)
Title: Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation
Source: ResearchGate
URL
Title: Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA
Source: ResearchGate
URL
Title: Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate
Source: Benchchem
URL
Title: Microwave Assisted One Pot Synthesis of Substituted 3-Formyl Benzoates Using Vilsmeier Reagent
Source: Taylor & Francis Online
URL
Title: RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY
Source: IJSDR
URL
Title: Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)
Title: MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY
Source: Google
URL
Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy
Source: International Journal of Research in Pharmacy and Allied Science
URL
Title: Fischer–Speier esterification
Source: Wikipedia
URL
Title: Mechanically induced solvent-free esterification method at room temperature
Source: National Center for Biotechnology Information
URL
Title: PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient
Source: Der Pharma Chemica
URL
Title: GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS
Source: Google
URL
Title: Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves
Source: Google Patents
URL
Advanced Protocols for the Preparation of Crystalline Phenol Derivatives
Application Note: AN-PH-2024-02 Abstract & Strategic Overview In pharmaceutical development and organic quality control, the rigorous identification of phenolic compounds remains a critical competency. While spectroscopi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-PH-2024-02
Abstract & Strategic Overview
In pharmaceutical development and organic quality control, the rigorous identification of phenolic compounds remains a critical competency. While spectroscopic methods (NMR, MS) provide structural data, they often fail to differentiate between subtle isomers or achieve the purification levels required for reference standards. Crystalline derivatives serve a dual purpose: they provide sharp, characteristic melting points for identification (crucial for distinguishing isomers like o-, m-, and p- cresols) and offer a pathway for chemical purification via recrystallization.
Phenols present unique challenges: they are often hygroscopic, prone to oxidation, and possess acidity that interferes with standard esterification. This guide outlines four field-proven protocols to generate robust crystalline derivatives, selected based on the steric and electronic properties of the target phenol.
Strategic Selection of Derivatives
Not all phenols react identically.[1] Steric hindrance (e.g., 2,6-di-tert-butylphenol) or high water solubility (e.g., resorcinol) dictates the choice of derivative. Use the decision matrix below to select the optimal protocol.
Figure 1: Decision matrix for selecting the appropriate crystalline derivative based on phenol solubility and steric hindrance.
Method A: 3,5-Dinitrobenzoates (The Gold Standard)
Best For: Most simple phenols, monohydric phenols, and those with moderate steric hindrance.
Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions).
The 3,5-dinitrobenzoate esters are preferred over simple benzoates because the two nitro groups increase the molecular weight and polarity, resulting in higher melting points and better crystallinity.
Mechanism of Action
The reaction utilizes pyridine as both a solvent and a base. Pyridine neutralizes the HCl byproduct and forms an intermediate acylpyridinium complex, which is a more potent electrophile than the acid chloride itself.
Protocol
Reagents:
Target Phenol: 0.5 g
3,5-Dinitrobenzoyl chloride: 0.5 g
Pyridine (Anhydrous): 5 mL
Sodium Carbonate (
): 2% aqueous solution
Hydrochloric Acid (HCl): 1 M solution
Step-by-Step Procedure:
Dissolution: In a dry 25 mL round-bottom flask, dissolve 0.5 g of the phenol in 5 mL of dry pyridine.
Addition: Add 0.5 g of 3,5-dinitrobenzoyl chloride. Caution: Reaction is exothermic.
Reflux: Attach a reflux condenser and heat the mixture gently on a steam bath for 20–30 minutes. (For simple phenols, 10 minutes is often sufficient).
Quenching: Cool the reaction mixture to room temperature and pour it slowly into 40 mL of dilute HCl (approx. 1 M) containing crushed ice.
Why? The HCl neutralizes the excess pyridine, making it water-soluble (pyridinium chloride), causing the insoluble ester to precipitate.
Filtration & Wash: Filter the precipitate using a Hirsch funnel. Wash the solid with 10 mL of 2%
solution.
Critical Step: This wash removes any hydrolyzed 3,5-dinitrobenzoic acid (MP 205°C), which is a common impurity that confuses identification.
Recrystallization: Recrystallize the crude solid from ethanol or an ethanol-water mixture.
Figure 2: Workflow for 3,5-Dinitrobenzoate synthesis, highlighting the critical acid and base wash steps.[2]
Method B: Aryloxyacetic Acids
Best For: Phenols with high water solubility (which makes benzoate precipitation difficult) or hindered phenols (2,6-disubstituted).
Mechanism: Williamson Ether Synthesis.
This method exploits the acidity of the phenol to form a phenoxide ion, which performs an
Mixing: In a flask, mix 1.0 g of phenol with 5 mL of 33% NaOH solution. Add 1.5 g of chloroacetic acid.
Dilution: Add 2–3 mL of water to ensure all solids dissolve.
Heating: Heat the mixture on a boiling water bath for 1 hour.
Workup: Cool the solution and dilute with 10–15 mL of water.
Acidification: Acidify the solution with dilute HCl until it turns Congo Red paper blue.
Observation: The aryloxyacetic acid derivative should precipitate immediately.
Purification: Filter and recrystallize from hot water or dilute ethanol.
Method C: Phenylurethanes (
-Naphthylurethanes)
Best For: Anhydrous phenols; confirming identity when other derivatives have similar melting points.
Mechanism: Nucleophilic addition of the phenolic hydroxyl group to the isocyanate carbon.
Critical Constraint: This reaction must be kept strictly anhydrous. Water reacts with phenyl isocyanate to form diphenylurea (MP 238°C), a high-melting impurity that is difficult to separate.
Protocol
Reagents:
Target Phenol: 0.5 g (Must be dry)
-Naphthyl isocyanate: 0.5 mL
Pyridine (Catalyst): 1–2 drops
Ligroin (Light petroleum): 10 mL
Step-by-Step Procedure:
Preparation: Place 0.5 g of dry phenol in a dry test tube. Add 0.5 mL of
-naphthyl isocyanate.
Catalysis: Add 1 drop of dry pyridine to catalyze the reaction.
Reaction: If the reaction is not spontaneous, warm gently on a steam bath for 5 minutes.
Crystallization: Cool the tube in an ice bath. Induce crystallization by scratching the side of the tube with a glass rod.
Purification: Recrystallize the solid from ligroin (boiling range 60–80°C).
Filtration Note: If a high-melting insoluble solid remains during recrystallization, it is likely the urea byproduct. Filter this out while the solvent is hot.[3]
Comparative Data & Validation
To validate your derivative, compare the experimental melting point (MP) against literature values. Below is a reference table for common phenols.
Phenol
MP of Phenol (°C)
3,5-Dinitrobenzoate MP (°C)
Aryloxyacetic Acid MP (°C)
Phenylurethane MP (°C)
Phenol
41
146
98
126
o-Cresol
31
138
152
141
m-Cresol
11
165
102
125
p-Cresol
35
189
135
113
Resorcinol
110
190 (di-ester)
195
-
Hydroquinone
170
293 (di-ester)
251
-
-Naphthol
94
217
190
179
-Naphthol
122
210
156
153
Note: Data compiled from Vogel's Textbook of Practical Organic Chemistry [1] and NIST Standard Reference Data [2].
Safety & Handling
Phenols: Highly corrosive and toxic. Rapidly absorbed through skin. Wear nitrile gloves and face shields.
Pyridine: Toxic and has a noxious odor; use only in a fume hood.
Isocyanates: Potent respiratory sensitizers (asthmagens). strictly handle in a fume hood.
3,5-Dinitrobenzoyl chloride: Lachrymator and corrosive.
References
Vogel, A. I., Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
Shriner, R. L., Fuson, R. C., et al. (2003). The Systematic Identification of Organic Compounds (8th ed.).[5] John Wiley & Sons.[5][6][7][8][9]
3,5-Dinitrobenzoic acid (3,5-DNBA) is a frequent impurity in organic synthesis, often originating as a byproduct of hydrolysis or used intentionally as a derivatizing agent.[1][2][3] Its removal is complicated by its electron-deficient aromatic ring, which can cause
-stacking interactions with products, and its potential to form stable emulsions.[1][2][3]
However, its chemical profile offers a distinct "Achilles' heel": Acidity. With a
of 2.82 , it is significantly more acidic than unsubstituted benzoic acid ( 4.[1][2][3]20) or typical phenols ( ~10).[2][3] This guide exploits this acidity differential for targeted removal.
Module 1: Liquid-Liquid Extraction (The Primary Defense)
The Logic:
Differential Extraction
The most efficient removal method utilizes the difference in acidity between 3,5-DNBA and your target product.[1][3] Because 3,5-DNBA is a relatively strong organic acid, it can be selectively deprotonated and sequestered into the aqueous phase using weak bases, often leaving less acidic product components (like phenols or weak carboxylic acids) in the organic phase.[1][2][3]
Protocol: The Bicarbonate Wash
Applicability: Product is neutral, basic, or a weak acid (
Dilution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred to prevent halogenated waste and reduce emulsion risk.[1]
The Wash: Extract the organic layer with saturated aqueous Sodium Bicarbonate (
Ventilation:CRITICAL. 3,5-DNBA reacts vigorously with bicarbonate.[1][2][3] Vent the separatory funnel immediately after the first inversion to release
pressure.
Verification: Check the pH of the aqueous layer.[7] It must remain basic (pH > 8).[2][3] If acidic, the capacity of the base was exceeded; repeat the wash.[3]
Brine Wash: Wash the organic layer with saturated brine to break potential emulsions and remove residual water.
Troubleshooting Extraction Issues
Q: I formed a stubborn emulsion. The layers won't separate.
Cause: Nitro-aromatic salts can act as surfactants.[1][2][3]
Solution:
Filtration: The emulsion is often stabilized by suspended micro-solids.[3] Filter the entire biphasic mixture through a pad of Celite.
Salting Out: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.
The "Time" Factor: If stable, allow to stand overnight.
Stir gently (do not use magnetic stir bars that grind the beads) for 1-2 hours.
Filter the resin.[3][8] The 3,5-DNBA remains bound to the solid phase.[1][3][9]
Rinse resin with solvent to recover entrained product.[2][3]
Module 3: Visualization of Decision Logic
The following diagram illustrates the decision process for selecting the correct purification method based on your product's chemical nature.
Figure 1: Decision tree for selecting the optimal removal strategy based on product functionality.
Module 4: Safety & Handling (Crucial Warnings)
WARNING: Energetic Salts
While 3,5-DNBA is stable, its salts (especially dry metal salts) can be shock-sensitive or energetic.[1][2][3]
Do Not Concentrate to Dryness: When performing the basic extraction, the aqueous layer contains Sodium 3,5-dinitrobenzoate.[1][3] Do not rotavap this aqueous layer to dryness for disposal.[2][3]
Disposal: Neutralize the aqueous waste stream with dilute acid (HCl) to precipitate the free acid (3,5-DNBA) before disposal, or dispose of the aqueous solution as hazardous aqueous waste.[1][2][3]
Exotherm: The neutralization of 3,5-DNBA with strong bases (NaOH/KOH) is exothermic.[1][2][3] On a large scale, control the addition rate to prevent thermal runaway.[3]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7433, 3,5-Dinitrobenzoic acid.[1][2][3] Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for acid-base extraction protocols).
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-35DNB-OPT
Subject: Yield Optimization & Troubleshooting Guide
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Yield Challenge
The synthesis of phenyl 3,5-dinitrobenzoate is a classic nucleophilic acyl substitution used frequently for derivative identification and materials science. While theoretically simple, researchers often encounter yields below 60% due to a specific antagonist: Hydrolysis .
The electron-withdrawing nitro groups on the 3,5-dinitrobenzoyl chloride make the carbonyl carbon highly electrophilic. While this accelerates the desired reaction with phenol, it also makes the reagent hypersensitive to moisture. If water is present, the chloride hydrolyzes to 3,5-dinitrobenzoic acid , a stubborn impurity that co-crystallizes with your product and lowers yield.
This guide prioritizes the Anhydrous DMAP-Catalyzed Method over the traditional aqueous Schotten-Baumann approach, as it consistently delivers yields >90% when protocols are strictly followed.
Mechanistic Insight: The DMAP Advantage
To maximize yield, you must move beyond simple base catalysis (e.g., Pyridine alone) and utilize 4-Dimethylaminopyridine (DMAP) .
Why it works:
Nucleophilic Activation: DMAP is far more nucleophilic than pyridine. It attacks the acid chloride first, forming a highly reactive N-acylpyridinium salt.
Loose Ion Pair: This intermediate is more susceptible to attack by the phenol than the free acid chloride.
Regeneration: DMAP is a true catalyst; it is regenerated upon product formation.
Visualizing the Pathway
The following diagram details the catalytic cycle. Note the critical "Water" node—this is where yield is lost.
Figure 1: The DMAP catalytic cycle showing the competition between productive esterification and destructive hydrolysis.
Optimized Experimental Protocol (The "Gold Standard")
Freshly opened/recrystallized. If yellow/crusty, purify first.
Triethylamine (TEA)
HCl Scavenger
1.2
1.67 mL
Pyridine can also be used.
DMAP
Catalyst
0.05
61 mg
Essential for rate & yield.
Dichloromethane (DCM)
Solvent
N/A
20-30 mL
Must be anhydrous.
Step-by-Step Workflow
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen/Argon.
Solvation: Add Phenol (1.0 eq), TEA (1.2 eq), and DMAP (0.05 eq) to the flask. Inject anhydrous DCM via syringe. Stir until dissolved.
Addition (0°C): Cool the flask in an ice bath. Dissolve 3,5-dinitrobenzoyl chloride (1.1 eq) in a minimal amount of dry DCM in a separate vial. Add this solution dropwise to the reaction flask over 10 minutes.
Why? Exothermic reaction control prevents side reactions.
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2-4 hours.
Monitoring: Check via TLC (Solvent: 20% EtOAc/Hexane). The phenol spot should disappear.
Quench: Add 10 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.
Why? This hydrolyzes the excess acid chloride into the water layer (as the carboxylate salt), separating it from your product.
Wash organic layer with 1M HCl (removes TEA/DMAP).
Wash with Brine.
Dry over MgSO₄, filter, and concentrate in vacuo.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My yield is low (<50%), and I recovered a lot of white solid that isn't my ester. What happened?
Diagnosis:Moisture Ingress.
The white solid is likely 3,5-dinitrobenzoic acid (MP ~205°C).
The Fix: You likely used "wet" DCM or old acid chloride.
Use freshly distilled DCM or solvent from a drying column.
Check your acid chloride.[2][3] If it smells strongly of HCl or has white crusts, it has already hydrolyzed in the bottle. Recrystallize it from CCl₄ or Toluene before use.
Q2: The reaction mixture turned a deep red/brown color. Is my product ruined?
Diagnosis:Meisenheimer Complex / Phenol Oxidation.
Polynitro-aromatics are electron-deficient and can form colored charge-transfer complexes with bases (Meisenheimer complexes).
The Fix: This is usually reversible during the acid wash (1M HCl step). If the color persists in the product, perform a recrystallization with charcoal decolorization.
Q3: I cannot get the product to crystallize; it remains an oil.
Diagnosis:Solvent Entrapment or Impurities.
The Fix:
Triturate the oil with cold pentane or hexanes. Scratch the glass side of the flask with a spatula to induce nucleation.
Ensure all DCM is removed; residual chlorinated solvents often inhibit crystallization.
Purification Strategy: Recrystallization
Do not rely on column chromatography unless necessary; it is slow and wastes solvent. Recrystallization is the preferred method for this derivative.
Solvent System Selection
Solvent System
Suitability
Procedure
Ethanol / Water
Excellent
Dissolve in hot Ethanol. Add water dropwise until turbidity appears. Cool slowly.
Ethyl Acetate / Hexane
Good
Dissolve in minimal hot EtOAc. Add hot Hexane.
Toluene
Fair
Good for removing polar impurities, but high boiling point makes drying harder.
Troubleshooting Flowchart
Follow this logic tree to resolve purity/yield issues.
Figure 2: Diagnostic decision tree for common synthesis failures.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper on DMAP catalysis).
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[5] Angewandte Chemie International Edition, 17(8), 569-583.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13652, 3,5-Dinitrobenzoyl chloride.
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Dinitrobenzoate Esters: A Comparative Analysis for Enhanced Analyte Identification
For researchers, scientists, and drug development professionals, the sensitive and unequivocal identification of hydroxyl-containing compounds is a common analytical challenge. Alcohols, critical functional groups in num...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the sensitive and unequivocal identification of hydroxyl-containing compounds is a common analytical challenge. Alcohols, critical functional groups in numerous pharmaceuticals, metabolites, and industrial chemicals, often exhibit poor ionization efficiency and non-specific fragmentation in mass spectrometry (MS), complicating their analysis. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of 3,5-dinitrobenzoate (DNB) esters of alcohols with other common derivatizing agents, offering field-proven insights to enhance your analytical workflows.
The Imperative of Derivatization for Alcohol Analysis by Mass Spectrometry
Alcohols are notoriously difficult to analyze directly by mass spectrometry, particularly using electrospray ionization (ESI). Their neutral character results in low ionization efficiency, and their fragmentation under collision-induced dissociation (CID) is often dominated by non-specific pathways like dehydration (loss of water) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[1][2][3][4] This can lead to ambiguous structural elucidation, especially in complex matrices.
Chemical derivatization addresses these challenges by:
Enhancing Ionization Efficiency: By introducing a readily ionizable moiety, derivatization significantly increases the signal intensity of the analyte.[5]
Improving Chromatographic Separation: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase liquid chromatography (LC) columns.[6]
Directing Fragmentation: A well-chosen derivatizing agent can introduce a "fragmentation handle," leading to predictable and structurally informative fragmentation patterns that act as a fingerprint for the original alcohol.
3,5-Dinitrobenzoyl Chloride: A Superior Reagent for Predictable Fragmentation
Among the various reagents for derivatizing alcohols, 3,5-dinitrobenzoyl chloride stands out for its ability to generate derivatives with highly characteristic and predictable fragmentation patterns in mass spectrometry. The resulting 3,5-dinitrobenzoate esters are readily analyzed by both positive and negative ion ESI-MS.
The Unique Fragmentation Signature of Dinitrobenzoate Esters
The key to the utility of DNB esters in mass spectrometry lies in the fragmentation of the dinitrophenyl group. Under CID, the dinitrobenzoate moiety undergoes a series of characteristic neutral losses and generates a prominent, structurally significant ion.
In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is often observed. A highly characteristic and often base peak is the 3,5-dinitrobenzoate anion at m/z 211 .[7][8] This ion is formed by the cleavage of the ester bond, providing a clear marker for the presence of the derivative.
Experimental Workflow: From Alcohol to Confident Identification
The following workflow outlines the key steps for the derivatization of alcohols with 3,5-dinitrobenzoyl chloride and subsequent LC-MS analysis.
Caption: A generalized experimental workflow for the derivatization of alcohols with 3,5-dinitrobenzoyl chloride followed by LC-MS/MS analysis.
A Comparative Look at Common Derivatizing Agents for Alcohols
To appreciate the advantages of 3,5-dinitrobenzoyl chloride, it is essential to compare its fragmentation behavior with other commonly used derivatizing agents for alcohols.
Derivatizing Agent
Derivative Class
Typical Ionization Mode
Characteristic Fragmentation
Advantages
Disadvantages
3,5-Dinitrobenzoyl Chloride
Dinitrobenzoate Ester
Negative ESI
m/z 211 (3,5-dinitrobenzoate anion) , losses of NO, NO₂
Highly predictable and specific fragmentation, excellent for identification.
Can sometimes have lower ionization efficiency compared to permanently charged derivatives.
Dansyl Chloride
Dansyl Ether
Positive ESI
m/z 171 (protonated dimethylaminonaphthalene) , loss of SO₂
Excellent ionization efficiency due to the tertiary amine.[5]
Fragmentation is dominated by the dansyl group, providing less information about the alcohol structure.
Benzoyl Chloride
Benzoate Ester
Positive/Negative ESI
Loss of the alcohol (neutral loss), benzoyl cation (m/z 105)
Good for increasing hydrophobicity and improving chromatographic retention.[6]
Fragmentation can be less specific than DNB esters.
p-Toluenesulfonyl Isocyanate
Tosyl Carbamate
Negative ESI
Loss of the alcohol (neutral loss), tosyl isocyanate fragment (m/z 168)
Rapid reaction times and good ionization in negative mode.
Fragmentation may not be as structurally informative for the alcohol moiety.
Fragmentation Pathways of Alternative Derivatives
To illustrate the differences in fragmentation, let's consider the expected fragmentation of a generic primary alcohol (R-CH₂-OH) derivatized with these agents.
A Comparative Guide to 3,5-Dinitrobenzoate and Phenylurethane Derivatives for Alcohol and Phenol Identification
In the landscape of qualitative organic analysis, the unambiguous identification of unknown compounds is paramount. For liquid alcohols and phenols, which often possess indistinct physical properties, conversion to a sol...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of qualitative organic analysis, the unambiguous identification of unknown compounds is paramount. For liquid alcohols and phenols, which often possess indistinct physical properties, conversion to a solid crystalline derivative with a sharp, characteristic melting point is a cornerstone of classical identification. This guide provides a detailed, comparative analysis of two of the most reliable and widely employed derivatizing agents for this purpose: 3,5-dinitrobenzoyl chloride, which yields 3,5-dinitrobenzoate esters, and phenyl isocyanate, which forms phenylurethane derivatives.
This document moves beyond a simple recitation of procedures to explore the underlying chemical principles, the rationale behind experimental choices, and a direct comparison of the performance and practicality of each method, supported by experimental data.
The Foundational Principle: Why Derivatization Works
The core strategy is to transform a liquid alcohol (R-OH) into a solid product with a high molecular weight and a rigid, crystalline structure. Both 3,5-dinitrobenzoates and phenylurethanes achieve this by attaching a bulky, aromatic moiety to the alcohol. The resulting derivatives are typically solids that can be purified by recrystallization. The melting point of the purified derivative serves as a highly specific physical constant. By comparing this experimental value to a comprehensive list of known derivatives, a researcher can confidently identify the original, unknown alcohol.
Part 1: The 3,5-Dinitrobenzoate Method
This method is often considered a gold standard due to the highly crystalline nature and generally high melting points of the resulting ester derivatives.[1]
Chemical Rationale and Mechanism
The derivatization proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of the alcohol or phenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The two electron-withdrawing nitro groups (-NO₂) on the aromatic ring significantly increase the partial positive charge on the carbonyl carbon, making the acid chloride exceptionally reactive towards even weakly nucleophilic alcohols.
The reaction is typically performed using 3,5-dinitrobenzoyl chloride, which is itself prepared from the more stable 3,5-dinitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3] The reaction liberates hydrogen chloride (HCl), which is often neutralized by the addition of a weak base like pyridine. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate.
Experimental Protocol: A Self-Validating System
The trustworthiness of this protocol lies in its self-validating nature: a successful derivatization and purification will yield a product with a sharp melting point range (≤ 1°C). A broad melting range indicates impurities, necessitating further recrystallization.
Step-by-Step Methodology:
Reagent Preparation (if necessary): Conventionally, 3,5-dinitrobenzoyl chloride is prepared by gently warming a mixture of 3,5-dinitrobenzoic acid with a slight excess of phosphorus pentachloride or thionyl chloride in a fume hood until the reaction ceases.[2] The resulting acid chloride can often be used directly.
Esterification: In a dry test tube, approximately 0.3 g of 3,5-dinitrobenzoyl chloride is mixed with about 0.5 mL of the unknown alcohol.[4] The mixture is gently heated for 5-10 minutes. For less reactive secondary or tertiary alcohols, adding a few drops of pyridine and extending the heating time may be necessary.
Isolation: The reaction mixture is allowed to cool and solidify. The resulting solid mass is typically triturated (ground) with about 10-15 mL of a 5% sodium carbonate solution. This step is crucial as it converts the excess, unreacted 3,5-dinitrobenzoyl chloride into the water-soluble sodium 3,5-dinitrobenzoate, effectively removing it from the desired ester product.
Purification: The solid derivative is collected by vacuum filtration and washed with cold water. It is then purified by recrystallization from a suitable solvent, commonly an ethanol-water mixture.[5] The crystals are dried thoroughly before the melting point is determined.
Workflow for 3,5-Dinitrobenzoate Synthesis
Caption: Experimental workflow for the synthesis and purification of 3,5-dinitrobenzoate derivatives.
Part 2: The Phenylurethane Method
This method provides a powerful alternative, proceeding through a different mechanistic pathway to yield solid N-phenylcarbamates, commonly known as phenylurethanes.[6]
Chemical Rationale and Mechanism
The formation of a phenylurethane is a nucleophilic addition reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon atom of the isocyanate (-N=C=O) group in phenyl isocyanate. This is a concerted, one-step process that forms the urethane linkage without the elimination of any small molecules.[7]
The reaction is highly efficient and clean, as it is an addition reaction with 100% atom economy in theory. The reaction can be self-catalyzed by excess alcohol, where additional alcohol molecules can help facilitate proton transfer in the transition state.[8][9][10]
Experimental Protocol: A Self-Validating System
Similar to the dinitrobenzoate method, the key to validation is the purification of the derivative to a constant, sharp melting point. The absence of acidic or basic byproducts simplifies the workup procedure significantly.
Step-by-Step Methodology:
Reaction: In a dry test tube, mix approximately 1 mL of the anhydrous alcohol with 0.5 mL of phenyl isocyanate.[11] If no reaction is immediately apparent, the tube can be warmed in a boiling water bath for 5-10 minutes.
Crystallization: Cool the reaction tube. The product will often crystallize directly. Scratching the inside of the tube with a glass rod can help induce crystallization. If the product oils out, adding a small amount of a non-polar solvent like petroleum ether may promote solidification.
Isolation and Purification: The solid product is collected by vacuum filtration. Since there are no acidic byproducts, washing is primarily to remove unreacted starting materials. The solid is then recrystallized from a suitable solvent, such as petroleum ether or carbon tetrachloride, to achieve high purity.
Melting Point Determination: The purified, dry crystals are used for melting point analysis.
Workflow for Phenylurethane Synthesis
Caption: Experimental workflow for the synthesis and purification of phenylurethane derivatives.
Part 3: Head-to-Head Comparison
The choice between these two excellent methods often comes down to the specific context of the unknown, safety considerations, and the properties of the expected derivatives.
A key advantage of the 3,5-dinitrobenzoate derivatives is their tendency to have higher melting points than the corresponding phenylurethanes, which can make identification more definitive, especially for low-molecular-weight alcohols whose derivatives may otherwise have melting points close to room temperature.[1]
Alcohol/Phenol
3,5-Dinitrobenzoate M.P. (°C)
Phenylurethane M.P. (°C)
Methanol
109
47
Ethanol
93
52
1-Propanol
74
80
2-Propanol
123
90
Benzyl Alcohol
114
78
Cyclohexanol
113
82
Phenol
146
122
(Note: Melting points are literature values and may vary slightly between sources. Data compiled from multiple standard organic chemistry texts and resources.)
Conclusion and Recommendations
Both 3,5-dinitrobenzoate and phenylurethane derivatives are robust and reliable tools for the identification of alcohols and phenols. Neither method is universally superior; rather, they are complementary techniques in the analytical chemist's toolkit.
Choose 3,5-Dinitrobenzoates when:
The unknown is suspected to be a low-molecular-weight alcohol, as the higher melting points of the derivatives provide a more convenient and accurate measurement.
A highly crystalline product is desired to ensure a sharp melting point.
Choose Phenylurethanes when:
A simpler, faster reaction and workup are desired, as the addition reaction generates no byproducts needing neutralization.
The hazards associated with preparing 3,5-dinitrobenzoyl chloride from its acid (e.g., using PCl₅ or SOCl₂) are to be avoided.
Ultimately, the selection of the derivatizing agent should be guided by a consideration of the potential identity of the unknown, the available laboratory reagents and safety equipment, and the comparative data presented in this guide. In cases of ambiguity, preparing both derivatives can provide an exceptionally high level of confidence in the final identification.
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ChemicalBook. (2025, September 18). Synthesis and Application of 3,5-Dinitrobenzoic Acid.
Thermo Scientific Chemicals. (n.d.). N-Phenylurethane, 98% 25 g.
ResearchGate. (n.d.). ANALYTICAL CHARACTERIZATION OF POLYURETHANES.
Cheméo. (n.d.). Chemical Properties of heptyl 3,5-dinitrobenzoate.
ChemicalBook. (2025, January 27). PHENYLURETHANE.
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NIST WebBook. (n.d.). octyl 3,5-dinitrobenzoate.
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ACS Publications. (1963, December). Kinetics and Mechanism of the Reaction between Phenyl Isocyanate and Alcohols. Strong Base Catalysis and Deuterium Isotope Effects.